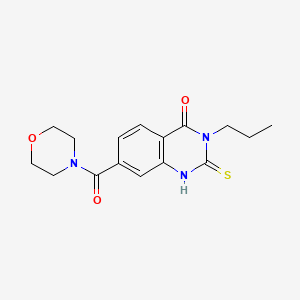

7-(morpholine-4-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of quinazoline derivatives often involves several steps, including esterification, amidation, reduction, and condensation reactions. For instance, Xu Li-feng (2011) described a synthesis route for a related quinazoline derivative, highlighting the intermediate steps and confirming the structure through IR and 1HNMR (Xu Li-feng, 2011). Similarly, Gong Ping (2005) investigated a synthetic route for a quinazoline derivative, emphasizing mild reaction conditions and convenient operation, which could offer insights into the synthesis of our compound of interest (Gong Ping, 2005).

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is typically confirmed using spectroscopic techniques such as IR, NMR, and sometimes X-ray crystallography. Mohammed H. Geesi et al. (2020) performed Raman analysis and single crystal structure determination for a novel quinazoline derivative, providing a comprehensive understanding of its structure (Mohammed H. Geesi et al., 2020).

Chemical Reactions and Properties

Quinazoline derivatives undergo various chemical reactions, including cyclization, alkoxylation, and sulfuration. Xin-Qing Zhang et al. (2023) described the synthesis of benzoquinazolinones through C-H activation and cyclization with elemental sulfur, indicating the reactivity of the quinazoline ring (Xin-Qing Zhang et al., 2023).

Wirkmechanismus

Target of Action

The primary target of Oprea1_846563 is Cathepsin S , a protein in humans . Cathepsin S plays a crucial role in the immune response, particularly in antigen processing for presentation on major histocompatibility complex (MHC) class II molecules .

Mode of Action

Oprea1_846563 interacts with its target, Cathepsin S, by binding to the active site of the enzyme . This interaction inhibits the enzymatic activity of Cathepsin S, leading to changes in the antigen processing and presentation pathway .

Biochemical Pathways

The inhibition of Cathepsin S by Oprea1_846563 affects the antigen processing and presentation pathway. This pathway is crucial for the immune response, as it allows immune cells to recognize and respond to foreign antigens

Result of Action

The molecular and cellular effects of Oprea1_846563’s action are primarily related to its inhibitory effect on Cathepsin S. By inhibiting this enzyme, Oprea1_846563 can potentially alter the immune response . .

Eigenschaften

IUPAC Name |

7-(morpholine-4-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c1-2-5-19-15(21)12-4-3-11(10-13(12)17-16(19)23)14(20)18-6-8-22-9-7-18/h3-4,10H,2,5-9H2,1H3,(H,17,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZXCWSLNGEOLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCOCC3)NC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,4R)-4-[(propan-2-yl)amino]oxolan-3-ol](/img/structure/B2493882.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2493888.png)

![1-[5-(furan-2-yl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-2-(morpholin-4-yl)ethan-1-one](/img/structure/B2493898.png)

![4-Methyl-1-{3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine](/img/structure/B2493905.png)